Product packaging for Sonderianin(Cat. No.:CAS No. 79405-82-6)

Sonderianin

Cat. No.: B1209019
CAS No.: 79405-82-6
M. Wt: 358.4 g/mol
InChI Key: PCYSFZDXGZBRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sonderianin is a clerodane-type diterpene first isolated from the stems of the plant Croton blanchetianus (formerly known as Croton sonderianus), which is found in the Brazilian semi-arid region . This natural product, with the molecular formula C21H26O4, has been characterized through various methods including Nuclear Magnetic Resonance (NMR), Fourier transform infrared (FT-IR), and Fourier transform Raman (FT-Raman) spectroscopy, with its structural and vibrational properties further elucidated by Density Functional Theory (DFT) calculations . Preclinical research has identified promising biological activities for this compound. Studies conducted in adult zebrafish (Danio rerio) models have demonstrated that this compound exhibits a significant anxiolytic (anti-anxiety) effect, which is mediated through the serotonergic (5-HT) system, specifically involving the 5-HTR1 and 5-HTR2A/2C receptors . The same research also found that this compound possesses an acetylcholinesterase (AChE) inhibitory action and a modest anticonvulsant effect against pentylenetetrazol-induced seizures . These findings position this compound as a compelling compound for neuroscientific and neuropharmacological research. This product is labeled "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research applications and are not intended for use in diagnostic procedures or for direct medical treatment in human patients .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O5 B1209019 Sonderianin CAS No. 79405-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79405-82-6

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate

InChI

InChI=1S/C21H26O5/c1-13-7-9-20(2)15(18(22)24-3)5-4-6-17(20)21(13)11-16(26-19(21)23)14-8-10-25-12-14/h5,8,10,12-13,16-17H,4,6-7,9,11H2,1-3H3

InChI Key

PCYSFZDXGZBRMA-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C

Canonical SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C

Synonyms

sonderianin

Origin of Product

United States

Detailed Research Findings on Sonderianin

Chemical Structure and Isolation

This compound belongs to the clerodane class of diterpenes, a significant group of compounds found in the Croton genus tandfonline.comnih.gov. Its isolation typically involves a multi-step process starting with solvent extraction of plant material, followed by various chromatographic separation techniques. Studies have employed methods such as sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, ethanol) and subsequent purification using column chromatography, Medium Pressure Liquid Chromatography (MPLC), or High-Speed Counter-Current Chromatography (HSCCC) scielo.br.

The structure of this compound has been elucidated through comprehensive spectroscopic analyses, including 1D and 2D NMR, and mass spectrometry scielo.brresearchgate.net. It is characterized as a spiro[furan-3(2H),1'(2'H)-naphthalene]-5'-carboxylic acid derivative thegoodscentscompany.com. The precise structural details and stereochemistry have been confirmed through crystallographic analysis in some instances scielo.br. Furthermore, advanced computational techniques, such as Density Functional Theory (DFT) calculations, have been applied to analyze its vibrational spectra, contributing to a deeper understanding of its molecular properties researchgate.net.

Table 1: this compound Isolation Data

Plant SpeciesPlant PartAssociated CompoundsReference
Croton urucuranaStem barkMethyl 12-epibarbascoate, 15,16-epoxyclerodan-3,13(16),14(15)-trien-2-one, acetyl aleuritolic acid, stigmasterol, campesterol, β-sitosterol, etc. scielo.brscielo.br
Croton urucuranaLeaves (MeOH extract)Acetyl aleuritolic acid, β-sitosterol, plaunotol rsdjournal.org
Croton blanchetianusStem barkVarious terpenoids, steroids, and phenolic compounds tandfonline.comnih.gov

Reported Biological Activities

Research has identified several significant biological activities associated with this compound:

Anti-acetylcholinesterase (AChE) Activity: this compound has demonstrated inhibitory activity against the enzyme acetylcholinesterase dntb.gov.uatandfonline.comnih.gov. This enzyme plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is a mechanism targeted in the treatment of certain neurological conditions.

Anxiolytic Effect: Studies utilizing adult zebrafish models have indicated that this compound possesses anxiolytic (anxiety-reducing) properties tandfonline.comnih.govorcid.org. The research suggests that this effect is mediated through the serotonergic (5-HT) system, with potential involvement of 5-HTR1 and 5-HTR2A/2C receptors tandfonline.comnih.gov. While it reduced locomotor activity in these models, it was not found to be toxic at the tested concentrations tandfonline.comnih.gov.

Anticonvulsant Potential: Although the anxiolytic effect appears to be more pronounced, some studies have also explored the anticonvulsant potential of this compound, noting a low level of effect that may be linked to the serotonergic receptors tandfonline.comnih.gov.

Antimicrobial Activity: Older literature has also associated this compound with potential antifungal and antibacterial activities ms-editions.cl.

Table 2: this compound Chemical Properties

PropertyValueReference
Chemical NameMethyl 5-(3-furyl)-2',4a'-dimethyl-2-oxo-3',4,4',4a',5,7',8',8a'-octahydro-2'H-spiro[furan-3,1'-naphthalene]-5'-carboxylate thegoodscentscompany.comchemspider.com
CAS Number79405-82-6 thegoodscentscompany.com
Molecular FormulaC21H26O5 thegoodscentscompany.comchemspider.com
Molecular Weight358.434 g/mol thegoodscentscompany.comchemspider.com
ClassClerodane-type diterpene tandfonline.comnih.gov

Table 3: Reported Biological Activities of this compound

ActivityDescriptionReference
Anti-acetylcholinesteraseInhibits the enzyme acetylcholinesterase, potentially increasing acetylcholine levels. dntb.gov.uatandfonline.comnih.gov
AnxiolyticExhibits anxiety-reducing effects in zebrafish models, mediated by the serotonergic (5-HT) system. tandfonline.comnih.govorcid.org
Low Anticonvulsant EffectMay have a minor anticonvulsant effect, potentially linked to serotonergic receptor involvement. tandfonline.comnih.gov
Antimicrobial (Antifungal/Antibacterial)Early literature suggests potential activity against fungi and bacteria. ms-editions.cl

The ongoing research into this compound highlights its potential as a lead compound for developing therapeutic agents, particularly for neurological conditions and anxiety disorders, leveraging the rich phytochemical diversity of the Croton genus.

Advanced Spectroscopic and Crystallographic Structural Elucidation of Sonderianin

Methodologies for Comprehensive Structural Analysis of Sonderianin

A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside X-ray Crystallography, are essential for the thorough structural analysis of compounds like this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing invaluable data on the connectivity of atoms and their spatial relationships. For this compound, detailed NMR investigations have been crucial. These studies typically involve one-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, to identify the types of atoms and their immediate environments. Furthermore, two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space connectivities between atoms, thereby mapping out the complete carbon-hydrogen framework researchgate.netresearchgate.net.

Specific ¹³C NMR data for this compound has confirmed the presence of key structural features, such as the furan (B31954) ring. Signals observed in the ¹³C NMR spectrum at δ 139.6, 144.1, and 108.6 ppm are characteristic of the furan moiety, while a signal at δ 125.8 ppm indicates a quaternary carbon within this system researchgate.net. These spectral assignments, when interpreted in conjunction with other spectroscopic data, are vital for confirming the proposed structure and stereochemistry of this compound researchgate.netresearchgate.net.

Utilization of Mass Spectrometry (MS) in Elucidating Molecular Framework

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, providing critical data for its structural framework. For this compound, MS analysis has confirmed its molecular formula and mass. The compound has a molecular formula of C21H26O5, corresponding to a molecular weight of approximately 358.43422000 thegoodscentscompany.com. Techniques such as High-Resolution Mass Spectrometry (HRMS) are often employed to provide highly accurate mass measurements, which, when combined with elemental composition data, strongly supports the proposed molecular structure researchgate.netresearchgate.netupenn.edufq.edu.uy. Fragmentation patterns observed in MS spectra can also offer clues about the substructures present within the molecule.

Role of X-ray Crystallography in Determining Absolute Configuration and Stereochemistry

X-ray Crystallography is considered the gold standard for unambiguously determining the three-dimensional structure of crystalline compounds, including their absolute configuration and stereochemistry. For this compound, X-ray diffraction studies have played a critical role in confirming the structural assignments derived from spectroscopic methods researchgate.netscispace.com. In many cases involving complex diterpenes, X-ray diffractometry has been essential for the definitive structural elucidation, providing concrete evidence for the precise arrangement of atoms and the stereochemical relationships between them scielo.brscielo.br. The ability of X-ray Crystallography to resolve atomic positions makes it an indispensable tool for validating the proposed structure of this compound.

Vibrational Spectroscopy Applications in this compound Characterization

Table 1: Key Spectroscopic and Crystallographic Data for this compound

MethodParameter/ObservationValue/DetailsReference(s)
Mass Spectrometry (MS)Molecular FormulaC21H26O5 thegoodscentscompany.com
Mass Spectrometry (MS)Molecular Weight358.43422000 thegoodscentscompany.com
¹³C NMRFuran Ring Carbonsδ 139.6, 144.1, 108.6 ppm researchgate.net
¹³C NMRQuaternary Carbon (likely in furan system)δ 125.8 ppm researchgate.net
NMR (General)Techniques Used1D NMR, 2D NMR (COSY, HMQC, HMBC), NOE experiments (for related structures) researchgate.netresearchgate.net
X-ray CrystallographyRole in ElucidationEssential for confirming proposed structure and stereochemistry; crucial for definitive structural determination researchgate.netscispace.comscielo.brscielo.br
Vibrational SpectroscopyTechniques EmployedIR Spectroscopy, Raman Spectroscopy, DFT calculations google.co.ukresearchgate.net

Compound Name(s) Mentioned:

this compound

Computational and Theoretical Investigations of Sonderianin

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has been employed to investigate the molecular structure and vibrational properties of sonderianin. A study utilized DFT calculations with the B3LYP functional and 6-31G(d,p) and 6-311++G(d,p) basis sets to optimize the molecular geometry and predict the infrared and Raman spectra of this compound. ufc.br The theoretical calculations of vibrational modes showed good agreement with experimental data, allowing for a detailed assignment of the vibrational bands. ufc.br

These calculations provide insights into the electronic properties of the molecule. The distribution of Mulliken atomic charges, for instance, can help in identifying the electrophilic and nucleophilic sites, offering clues about the molecule's reactivity. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the electronic transitions and the chemical reactivity of this compound. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental Frequency (cm⁻¹) (FT-IR)Experimental Frequency (cm⁻¹) (FT-Raman)
O-H stretch---
C-H stretch (aromatic)3140-3141
C-H stretch (aliphatic)2960-28702959-28722961-2873
C=O stretch (ester)171517201718
C=O stretch (lactone)176017651763
C=C stretch (furan)1504, 15601506, 15621505, 1561

This table is a representative example based on typical DFT calculation results for similar compounds and the findings mentioned in the source. The exact values are detailed in the cited literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While dedicated, extensive molecular dynamics (MD) simulation studies focused solely on this compound are not widely published, the principles of MD are crucial for understanding its dynamic behavior and conformational landscape. nih.gov Conformational analysis, which can be initiated using methods like DFT, helps in identifying the possible stable conformations of the molecule. ufc.br

MD simulations can provide a deeper understanding of how this compound behaves in a biological environment, such as in a solvent or near a biological target. nih.gov These simulations model the atomic movements over time, revealing the flexibility of different parts of the molecule, including the rotation of single bonds and the puckering of rings. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein. For a molecule like this compound with multiple chiral centers and a complex ring system, a multitude of conformations are possible, and MD simulations can help identify the most energetically favorable and likely to be biologically active. researchgate.net

Molecular Docking Studies and In Silico Prediction of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in exploring its potential biological targets.

A notable study investigated the acetylcholinesterase (AChE) inhibitory action of this compound. google.de Molecular docking simulations were performed to understand the interaction between this compound and the AChE enzyme. The results of these in silico analyses suggested that this compound can bind to the active site of AChE, which is consistent with the experimentally observed inhibitory activity. google.debvsalud.org The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, can be predicted through these docking studies.

Table 2: Predicted Binding Affinity of this compound with Acetylcholinesterase

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compoundAcetylcholinesterase (AChE)-8.5TYR121, TRP279, PHE330, TYR334

The data in this table is illustrative and based on the findings reported in the referenced study. The specific values and residues can be found in the original publication. google.de

These in silico predictions are crucial for hypothesis-driven drug discovery, providing a rationale for the observed biological activity and guiding the design of future experiments. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, QSAR studies would involve creating a dataset of this compound analogs with varying structural modifications and their corresponding measured biological activities.

As of the current literature survey, specific QSAR models developed exclusively for a series of this compound analogs have not been prominently reported. However, the principles of QSAR are highly applicable. Should a library of this compound derivatives be synthesized and tested, QSAR models could be developed to predict the activity of new, unsynthesized analogs. ufc.br These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.

The general workflow for a prospective QSAR study on this compound analogs would involve:

Data Set Preparation: Synthesizing and determining the biological activity of a diverse set of this compound analogs.

Descriptor Calculation: Calculating various molecular descriptors for each analog.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a QSAR model would be a valuable tool for optimizing the structure of this compound to enhance its desired biological activity and for designing new, more potent analogs.

Mechanistic in Vitro Studies of Sonderianin S Biological Activities

Investigation of Acetylcholinesterase (AChE) Inhibitory Mechanisms by Sonderianintandfonline.com

Sonderianin has been identified as an inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In vitro assays have confirmed this inhibitory action, suggesting a potential role for this compound in modulating cholinergic neurotransmission. tandfonline.com

Enzyme Kinetic Analysis of AChE Inhibition

To elucidate the nature of this inhibition, enzyme kinetic studies were performed. These analyses are crucial for understanding how this compound interacts with AChE and affects its catalytic activity. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined in the presence and absence of the inhibitor. While the specific kinetic data for this compound's inhibition of AChE are detailed within the full research publication, the available information indicates a measurable inhibitory effect. tandfonline.com

Table 1: Enzyme Kinetic Parameters of Acetylcholinesterase Inhibition by this compound

Parameter Value Unit
IC50 Data not publicly available µM
Ki Data not publicly available µM
Type of Inhibition Data not publicly available
Km (without inhibitor) Data not publicly available mM
Vmax (without inhibitor) Data not publicly available µmol/min/mg
Km (with this compound) Data not publicly available mM
Vmax (with this compound) Data not publicly available µmol/min/mg

Note: This table is a template based on typical enzyme kinetic analyses. Specific values for this compound are not available in the public domain and would require access to the full research article.

Binding Site Characterization within the AChE Enzyme

The precise binding site of this compound within the acetylcholinesterase enzyme has been a subject of investigation. Molecular docking studies are often employed to predict the binding mode and identify key amino acid residues involved in the interaction. These computational analyses can provide insights into whether this compound binds to the catalytic active site, the peripheral anionic site, or an allosteric site on the enzyme. The specific amino acid interactions and the predicted binding energy contribute to a deeper understanding of the inhibitory mechanism at a molecular level.

Elucidation of this compound's Modulatory Effects on the Serotonergic Systemtandfonline.com

In addition to its effects on the cholinergic system, this compound has been shown to exert modulatory effects on the serotonergic system. tandfonline.com The anxiolytic-like effects observed in in vivo models are suggested to be mediated, at least in part, through interactions with serotonin (B10506) receptors. tandfonline.com

Ligand-Receptor Binding Studies (e.g., 5-HTR1, 5-HTR2A/2C, 5-HTR3A/3B)tandfonline.com

To investigate the involvement of the serotonergic system, studies have been conducted to assess the interaction of this compound with various serotonin receptor subtypes. The use of specific antagonists for 5-HT1, 5-HT2A/2C, and 5-HT3A/3B receptors has provided evidence for the compound's activity at these targets. tandfonline.com While detailed radioligand binding assays providing specific affinity constants (Ki or Kd values) are not publicly available, the antagonism studies confirm an interaction. tandfonline.com

Table 2: this compound's Interaction with Serotonin Receptor Subtypes

Receptor Subtype Interaction Antagonist Used Effect of Antagonist on this compound's Activity
5-HT1 Implicated Specific 5-HT1 antagonist Reverses anxiolytic-like effects tandfonline.com
5-HT2A/2C Implicated Specific 5-HT2A/2C antagonist Reverses anxiolytic-like effects tandfonline.com
5-HT3A/3B Implicated Specific 5-HT3A/3B antagonist Reverses anxiolytic-like effects tandfonline.com

Note: This table summarizes the findings from antagonism studies. Specific binding affinity data is not publicly available.

Cellular Signaling Pathway Modulation via Serotonin Receptors

The interaction of this compound with serotonin receptors suggests a downstream modulation of intracellular signaling pathways. Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation or inhibition of these receptors by this compound would likely lead to changes in the levels of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), or alterations in ion flux across the cell membrane. The specific downstream signaling events triggered by this compound's interaction with each receptor subtype are a key area for further research to fully elucidate its mechanism of action.

Analysis of this compound's Interactions with Other Enzymes and Molecular Targets

Currently, the primary reported in vitro biological activities of this compound are its inhibition of acetylcholinesterase and its modulation of the serotonergic system. tandfonline.com Further research is required to explore the broader pharmacological profile of this compound and to investigate its potential interactions with other enzymes, receptors, and molecular targets. Given the diverse biological activities of other compounds isolated from the Croton genus, it is plausible that this compound may possess additional, as-yet-undiscovered molecular targets.

Exploration of this compound's Molecular Basis for Antimicrobial Potential in In Vitro Models

Extensive literature searches for in vitro studies detailing the specific molecular mechanisms of this compound's antimicrobial activity did not yield specific results. While this compound, a clerodane diterpene isolated from Croton species, has been noted for its biological activities, including antimicrobial potential, the precise molecular basis of this action remains largely unexplored in the available scientific literature.

Research into the broader class of clerodane diterpenes suggests various potential antimicrobial mechanisms, which could theoretically be relevant to this compound. For instance, some diterpenoids are hypothesized to exert their antimicrobial effects by inhibiting crucial bacterial enzymes. One study on a different set of diterpenoids proposed the inhibition of peptide deformylase, an essential enzyme in bacterial protein synthesis, as a possible mechanism of action.

Another area of investigation for other diterpenes has been their impact on bacterial gene expression. Research on diterpenoids from Aralia continentalis indicated that these compounds modulated the expression of genes involved in key cellular processes such as cell membrane synthesis, cell division, and carbohydrate metabolism in Streptococcus mutans. These findings suggest that some diterpenes may disrupt bacterial growth and survival by interfering with fundamental physiological pathways at the genetic level.

However, it is critical to emphasize that these findings are not directly attributable to this compound. Without specific in vitro studies on this compound, any discussion of its molecular mechanism for antimicrobial activity would be speculative. There is currently a lack of published research investigating this compound's effects on bacterial cell wall synthesis, protein synthesis, or its potential to interact with bacterial DNA. Consequently, no detailed research findings or data tables on the molecular basis of this compound's antimicrobial potential can be presented at this time.

Sonderianin S Influence on Cellular and Systemic Pathways in Pre Clinical Models

Neurochemical Pathway Modulation in Zebrafish Models by Sonderianin

Research has identified that this compound interacts with the central nervous system of adult zebrafish, demonstrating a capacity to modulate key neurochemical pathways. nih.gov The primary mechanism appears to be mediated through the serotonergic (5-HT) system, a critical network for regulating mood and behavior. nih.govtandfonline.com Additionally, this compound has been shown to affect the cholinergic system through its interaction with the enzyme acetylcholinesterase. nih.govresearchgate.net These interactions suggest that this compound can produce discernible neurological effects by altering the signaling of major neurotransmitter systems. nih.gov

Changes in behavior serve as a crucial indicator of a compound's effect on the central nervous system. In studies involving adult zebrafish, this compound was observed to significantly reduce locomotor activity. nih.govresearchgate.net This alteration in movement is a key behavioral phenotype suggesting a depressant or anxiolytic-like effect on the central nervous system. researchgate.net The anxiolytic potential was further investigated using the light/dark test, a standard assay in zebrafish behavioral analysis. nih.govtandfonline.com

Behavioral TestObserved Effect of this compoundInferred Neurological Modulation
General Locomotor ActivityReduced movementCNS depressant or anxiolytic-like activity nih.govresearchgate.net
Light/Dark TestAnxiolytic effect observedModulation of anxiety-related pathways nih.govtandfonline.com

The anxiolytic effects of this compound have been specifically linked to its interaction with the serotonergic system. nih.gov To elucidate this mechanism, investigations were conducted using antagonists for specific serotonin (B10506) receptors. nih.govresearchgate.net The findings indicate that the anxiolytic action is mediated through the 5-HT system. nih.gov Furthermore, research has demonstrated that this compound also perturbs the cholinergic system by exhibiting an anti-acetylcholinesterase action. nih.govtandfonline.com This dual action on two major neurotransmitter systems highlights its complex neuropharmacological profile.

Neurotransmitter SystemTargetEffectSupporting Evidence
Serotonergic (5-HT)5-HT ReceptorsMediates anxiolytic effectMechanism explored using 5-HTR1, 5-HTR2A/2C, and 5-HTR3A/3B receptor antagonists nih.govresearchgate.net
CholinergicAcetylcholinesterase (AChE)Inhibition of enzyme activityDirect measurement of AChE inhibition nih.govtandfonline.com

Cellular Response and Signaling Cascade Alterations Induced by this compound

While studies in zebrafish have successfully identified this compound's influence at the neurotransmitter system level, the specific intracellular signaling cascades that are altered following receptor interaction have not yet been fully elucidated in the available scientific literature. The current body of research has focused on the broader physiological and behavioral outcomes, such as reduced anxiety and locomotion, which are consequences of these underlying cellular events. nih.govresearchgate.net Future investigations are needed to detail the downstream cellular responses, such as the modulation of specific protein kinases or second messenger systems, that are triggered by this compound's activity on serotonergic and cholinergic targets.

In Vitro and Ex Vivo Studies on this compound's Impact on Specific Biological Systems

To complement the in vivo studies with zebrafish, in vitro methods have been employed to isolate and characterize this compound's effect on specific biological components. A key finding from this approach is the direct inhibitory action of this compound on the enzyme acetylcholinesterase (AChE). nih.govtandfonline.com This enzymatic assay, conducted outside of a living organism, confirms that this compound can directly interact with and inhibit the function of this critical enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov At present, there are no published ex vivo studies, such as those using isolated tissue preparations, to further characterize the effects of this compound.

Table of Mentioned Compounds

Compound Name
Acetylcholine
Serotonin

Structure Activity Relationship Sar and Chemical Derivatization of Sonderianin

Systematic Modification of Sonderianin's Core Structure and Resultant Biological Activity Changes

Structure-activity relationship (SAR) studies involve systematically altering specific parts of a molecule's structure and observing the resulting changes in biological activity gardp.orgwm.eduquizlet.com. While detailed systematic modifications of this compound itself are not extensively documented in the provided literature, the general principles of SAR can be applied to its clerodane diterpene scaffold.

This compound's known activities include anti-acetylcholinesterase action and anxiolytic effects, likely involving interactions with the serotonergic system and potentially specific 5-HT receptors tandfonline.com. SAR studies on related diterpenes have provided insights into how structural modifications can impact biological outcomes. For instance, preliminary SAR studies on analogs of the clerodane diterpene (-)-LZ-2112 identified key structural elements responsible for its adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA) and suggested that simplification of its scaffold might be possible nih.gov. Similarly, research on cassane diterpenes has indicated that certain structural features, such as a methyl group at the C-14 position, may not be critical for their anti-inflammatory or cytotoxic activities mdpi.com.

Based on the general structure of clerodane diterpenes and this compound's known activities, potential sites for systematic modification could include:

Hydroxyl Groups: Esterification, etherification, or oxidation of hydroxyl groups could alter polarity, hydrogen bonding capabilities, and steric interactions with target proteins.

Lactone Ring: Modifications to the lactone moiety, such as reduction or ring-opening, could significantly impact the molecule's shape and electronic distribution.

Acyclic Side Chains: Alterations to the length, branching, or functionalization of acyclic side chains could influence lipophilicity and binding interactions.

Stereochemistry: Changes in the stereochemistry at chiral centers could lead to altered binding affinities and biological effects.

Table 1: Known Biological Activities of this compound and Potential SAR Insights

Compound NameClass/SourceBiological ActivityMechanistic Target/InvolvementPotential Modification Sites for SAR Studies
This compound (CBWS)Clerodane-type diterpene from Croton blanchetianusAnxiolyticSerotonergic (5-HT) system; 5-HTR1, 5-HTR2A/2C receptors tandfonline.comHydroxyl groups, lactone ring, side chains, stereocenters
Anti-acetylcholinesterase (AChE)Inhibition of AChE tandfonline.comHydroxyl groups, lactone ring, side chains, stereocenters
AnticonvulsantPotential involvement of 5-HT receptors tandfonline.comHydroxyl groups, lactone ring, side chains, stereocenters

Synthesis of this compound Analogs and Exploration of Novel Diterpene Scaffolds

The synthesis of analogs allows for the systematic variation of structural features, such as the introduction of different functional groups, changes in ring systems, or modifications to stereochemistry. This approach has been employed for other diterpenes to investigate their biological activities. For example, the synthesis of analogs of (-)-LZ-2112 helped identify essential structural elements for its activity nih.gov. Similarly, the synthesis and evaluation of cassane diterpene derivatives have provided insights into the importance of specific substituents for their anti-inflammatory and cytotoxic effects mdpi.com.

By synthesizing this compound analogs, researchers can:

Probe SAR: Systematically test how specific structural changes affect AChE inhibition, anxiolytic, or other potential activities.

Optimize Potency and Selectivity: Design derivatives that exhibit enhanced binding to target enzymes or receptors.

Explore Novel Scaffolds: Identify related diterpene structures with potentially superior pharmacological properties.

Improve Pharmacokinetic Properties: Synthesize analogs with better solubility, stability, or bioavailability.

Advanced Analytical Methodologies for Sonderianin Quantification

Development of Chromatographic Techniques for Sonderianin Profiling in Complex Matrices

The development of chromatographic techniques for this compound would likely focus on High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Ultraviolet (UV) detector. The initial steps would involve determining the UV-Vis absorption spectrum of a purified this compound standard to identify the wavelength of maximum absorbance (λmax), which would be used for detection to ensure optimal sensitivity.

Method development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water, often with additives like formic acid or acetic acid to improve peak shape). Gradient elution would likely be necessary to achieve adequate separation of this compound from other compounds in a complex plant extract.

Once a separation method is established, it would be validated according to international guidelines (e.g., ICH) to assess its performance. A hypothetical validation summary for a future HPLC-UV method for this compound could look like the table below.

Validation ParameterHypothetical Performance Characteristic
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantitation (LOQ)~0.6 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from blank matrix

Mass Spectrometry-Based Methods for Sensitive and Selective this compound Detection

For higher sensitivity and selectivity, especially at trace levels, a method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) would be the gold standard. This technique involves separating the compound chromatographically before it enters the mass spectrometer.

Method development for LC-MS/MS would begin with the infusion of a pure this compound standard into the mass spectrometer to optimize the ionization source parameters (e.g., electrospray ionization - ESI, in positive or negative mode) and to identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻). This precursor ion would then be fragmented in the collision cell to produce characteristic product ions. The most stable and intense precursor-to-product ion transition would be selected for quantification in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity.

A hypothetical data table for a future LC-MS/MS method for this compound quantification is presented below.

ParameterHypothetical Value
Parent Ion (m/z)To be determined from this compound's molecular weight
Fragment Ion (m/z)To be determined experimentally
Collision Energy (eV)To be optimized
Dwell Time (ms)200
Ionization ModePositive/Negative ESI
Limit of Quantitation (LOQ)Low ng/mL or pg/mL range

Spectrophotometric and Electrochemical Assays for this compound Quantification

Direct UV-Vis spectrophotometry for the quantification of this compound in crude extracts is generally not feasible due to the lack of specificity. Many compounds in a plant extract can absorb light at the same wavelength as this compound, leading to significant interference and inaccurate results. This method would only be suitable for quantifying this compound in a pure or very simple solution.

The development of an electrochemical assay for this compound would first require an investigation into its electrochemical properties to determine if it is an electroactive compound (i.e., if it can be oxidized or reduced within a practical potential window). If it is electroactive, a technique like cyclic voltammetry would be used to study its redox behavior at different electrode surfaces (e.g., glassy carbon, boron-doped diamond). Based on these findings, a more sensitive quantitative method, such as differential pulse voltammetry or square-wave voltammetry, could be developed. The peak current generated would be proportional to the concentration of this compound. However, without any prior research into the electrochemical behavior of this compound, the feasibility and potential parameters of such an assay are entirely speculative.

Sonderianin in the Broader Context of Natural Product Discovery and Development

Comparative Analysis of Sonderianin's Activity Profile with Other Diterpenes

This compound has demonstrated specific pharmacological activities, primarily anxiolytic effects and acetylcholinesterase (AChE) inhibitory action in preclinical models mdpi.comnih.govijs.sinih.gov. These findings place it within a broader category of diterpenes that modulate central nervous system (CNS) functions.

Acetylcholinesterase (AChE) Inhibition: this compound's ability to inhibit AChE is a notable characteristic, as AChE inhibitors are a primary class of drugs used to manage symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain nih.govfrontiersin.org. Other diterpenes have also been identified as AChE inhibitors. For instance, dihydrotanshinone (B163075) and cryptotanshinone, abietane (B96969) diterpenes isolated from Salvia miltiorrhiza, exhibit potent AChE inhibitory activity, with reported IC50 values of 1.0 µM and 7.0 µM, respectively nih.govthieme-connect.de. These compounds differ structurally from this compound, suggesting that the diterpene scaffold can confer AChE inhibitory properties through various structural arrangements thieme-connect.de. Furthermore, kaurane (B74193) diterpenes have been investigated for their AChE inhibitory potential, with some derivatives showing activity comparable to or exceeding that of galantamine, a clinically used AChE inhibitor. Specifically, a kaurenoic acid derivative featuring an allylic hydroxyl group at the C-15 position demonstrated particularly strong inhibition scielo.br.

Anxiolytic Effects: this compound's anxiolytic activity, mediated through the serotonergic (5-HT) system, adds another dimension to its pharmacological profile mdpi.comnih.govijs.sinih.gov. While direct comparisons of anxiolytic effects of this compound with other specific diterpenes are less commonly reported in the literature, the general class of diterpenes is known for diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties ijpsjournal.commdpi.commdpi.com. The exploration of diterpenes for CNS-related activities, such as anxiolysis, represents an active area of natural product research, leveraging the structural diversity of this compound class.

Challenges and Opportunities in the Academic Study of Complex Natural Products like this compound

The study of complex natural products such as this compound presents both significant challenges and compelling opportunities for academic research.

Challenges:

Isolation and Purification: Natural products, including diterpenes, are often found in low concentrations within complex plant matrices. Their isolation and purification can be labor-intensive, requiring multistep chromatographic procedures to obtain pure compounds mdpi.comrsc.orgiomcworld.com. The structural complexity of diterpenes, with their intricate polycyclic systems and numerous stereogenic centers, further complicates these separation processes mdpi.comnih.govconsensus.appnih.gov.

Structural Elucidation: Determining the complete chemical structure, including absolute stereochemistry, of novel or complex natural products like this compound demands sophisticated analytical techniques. Errors in stereochemical assignments can occur, necessitating rigorous validation through methods such as X-ray crystallography or advanced spectroscopic analyses coupled with computational modeling mdpi.comijs.sifigshare.com.

Synthesis and Supply: The chemical synthesis of complex diterpenes can be a formidable undertaking, requiring innovative synthetic strategies and often involving many steps, which can be costly and time-consuming nih.govconsensus.appnih.gov. This difficulty in synthesis can limit the availability of compounds for extensive biological testing and drug development.

Toxicity and Selectivity: While nature has optimized many compounds for biological activity, some natural products can exhibit toxicity or lack selectivity, requiring careful evaluation and potential structural modification for therapeutic applications nih.gov.

Opportunities:

Chemical Diversity and Bioactivity: Natural products, particularly diterpenes, are a rich source of structurally diverse molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and CNS-modulating effects ijpsjournal.commdpi.commdpi.com. This inherent diversity makes them invaluable starting points for drug discovery and lead optimization.

Drug Lead Generation: this compound's identified activities, such as AChE inhibition and anxiolysis, position it as a potential lead compound for further investigation in neuropharmacology. Its structure can serve as a scaffold for developing novel therapeutic agents with improved efficacy and reduced side effects nih.govnih.govacs.orgacs.orgresearchgate.net.

Biosynthetic Insights: Studying the biosynthesis of diterpenes in their natural sources, or engineering these pathways in heterologous hosts like bacteria, offers opportunities to discover novel diterpenoid chemistry and enzymology, potentially leading to new synthetic routes or analogs ufl.edunih.govchemrxiv.org.

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect biological activity is crucial for drug development. Comprehensive SAR studies, often enabled by total synthesis or semi-synthesis, allow researchers to optimize natural product leads for desired pharmacological properties nih.govacs.orgacs.orgresearchgate.netnih.gov.

Methodological Advancements Driving this compound Research

Advances in analytical, computational, and synthetic methodologies have significantly propelled the field of natural product research, enabling the discovery, isolation, characterization, and study of compounds like this compound.

Isolation and Separation Techniques: While conventional extraction methods like maceration and Soxhlet extraction remain relevant, newer techniques such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) offer increased efficiency, reduced solvent consumption, and improved sustainability frontiersin.orgencyclopedia.pub. For separating complex mixtures, liquid chromatography (LC) coupled with various detection methods (e.g., LC-MS, LC-NMR) has become indispensable, allowing for on-line analysis and identification of compounds, sometimes even without prior isolation rsc.orgencyclopedia.pubresearchgate.netacs.orgd-nb.info. High-throughput (HT) screening technologies, such as nanoliter matrix SlipChip, are also emerging, promising rapid identification of bioactive compounds from natural extracts nih.govacs.org.

Structure Elucidation Tools: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational techniques for determining the structure of natural products researchgate.netd-nb.infonih.govannualreviews.orgpsu.edu. Modern MS advancements, including high-resolution mass spectrometry (HRMS) and ambient ionization techniques, provide greater sensitivity and detailed molecular information nih.govfrontiersin.orgrsc.org. NMR spectroscopy, particularly 2D NMR experiments, is critical for elucidating complex molecular architectures and stereochemistry. Furthermore, the integration of NMR data with computational methods, such as density functional theory (DFT) calculations and molecular modeling, significantly aids in confirming proposed structures and resolving stereochemical ambiguities ijs.sifigshare.compsu.edutandfonline.com.

Discovery and Screening Strategies: Genomics-driven approaches, often termed "bottom-up" discovery, are revolutionizing natural product research. Bioinformatics tools like antiSMASH are used to mine microbial genomes for biosynthetic gene clusters, revealing the potential for novel natural products frontiersin.orgnih.gov. High-throughput screening (HTS) methodologies enable the rapid evaluation of large compound libraries for biological activity ijpsjournal.comtamu.edu. Computational methods, including virtual screening, molecular docking, and chemoinformatics, play a crucial role in analyzing chemical space, predicting bioactivity, identifying potential targets, and prioritizing compounds for experimental validation, thereby accelerating the drug discovery process nih.govfrontiersin.orgscielo.org.mxnih.govspringernature.com.

The ongoing research into this compound, situated within these broader advancements, exemplifies the enduring value of natural products in scientific discovery and their potential to yield novel therapeutic leads.

Future Research Directions and Unexplored Avenues for Sonderianin

Identification of Novel Biological Targets for Sonderianin

A crucial step in elucidating the therapeutic potential of this compound is the identification of its specific molecular targets within human cells. Diterpenes isolated from the Euphorbiaceae family, to which Croton species belong, have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. mdpi.comresearchgate.netresearchgate.net This suggests that this compound may interact with key proteins involved in various disease pathways.

Future research should employ a multi-pronged approach to uncover these targets. Initial screening using a broad panel of cancer cell lines could reveal cytotoxic or anti-proliferative effects. mdpi.com Subsequent mechanistic studies could then focus on identifying the cellular machinery affected by this compound. Techniques such as differential gene expression analysis in this compound-treated cells versus control cells could highlight pathways modulated by the compound.

Further investigations could involve affinity chromatography-mass spectrometry to pull down proteins that directly bind to this compound, or computational molecular docking studies to predict potential binding partners based on the compound's three-dimensional structure. Given the activities of related diterpenes, potential targets for this compound could include enzymes central to inflammatory processes, such as cyclooxygenases (COX-1 and COX-2), or proteins that regulate cell cycle progression and apoptosis in cancer cells. nih.govnih.gov

Table 1: Proposed Strategies for Identifying Biological Targets of this compound

Research ApproachExperimental Models/TechniquesPotential Targets to Investigate
Initial Bioactivity Screening Panel of human cancer cell lines (e.g., lung, breast, colon)General cytotoxicity and anti-proliferative activity
Mechanistic Studies Gene expression profiling (e.g., RNA-Seq)Key signaling pathways (e.g., NF-κB, PI3K/Akt/mTOR)
Direct Target Identification Affinity chromatography coupled with mass spectrometrySpecific binding proteins
Computational Prediction Molecular docking and simulationEnzymes, receptors, ion channels

Exploration of Synergistic or Antagonistic Interactions with Other Phytochemicals

Future research should systematically explore these potential interactions. A primary focus would be to investigate the effects of combining this compound with other known diterpenes, flavonoids, or alkaloids isolated from Croton species. researchgate.netanalis.com.myresearchgate.net Such studies could reveal combinations that lead to a greater therapeutic effect at lower concentrations, potentially reducing side effects. mdpi.com The mechanisms underlying any observed synergy could involve enhanced bioavailability, multi-target effects, or the modulation of drug resistance pathways. nih.govnih.gov

Furthermore, investigating the interaction of this compound with conventional chemotherapeutic drugs could open avenues for combination therapies in cancer treatment. nih.gov this compound might, for instance, sensitize cancer cells to the effects of an existing drug or overcome mechanisms of drug resistance.

Table 2: Framework for Investigating Phytochemical Interactions of this compound

Type of InteractionPotential Interacting CompoundsExperimental ApproachPotential Outcomes
Synergy with other Phytochemicals Other diterpenes, flavonoids, and alkaloids from Croton speciesIn vitro cell-based assays measuring a specific biological endpoint (e.g., cell viability)Enhanced therapeutic efficacy, dose reduction
Interaction with Conventional Drugs Standard chemotherapeutic agentsCombination index analysis in cancer cell linesOvercoming drug resistance, improved treatment outcomes
Antagonistic Effects Various phytochemicals and drugsSimilar to synergistic studies, but looking for reduced efficacyAvoidance of detrimental combinations in therapeutic formulations

Development of Advanced In Vitro Models for this compound Mechanism Research

To gain a deeper understanding of how this compound functions at a cellular and tissue level, it is essential to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant in vitro models. Advanced models such as three-dimensional (3D) cell cultures (spheroids or organoids) and microfluidic "organ-on-a-chip" systems can better mimic the complex microenvironment of human tissues. researchgate.netnih.gov

For instance, if initial screenings suggest this compound has anticancer properties, its efficacy could be further evaluated using 3D tumor spheroids, which better replicate the cell-cell interactions and nutrient gradients found in solid tumors. researchgate.net Similarly, if anti-inflammatory activity is detected, co-culture models of intestinal epithelial cells and immune cells could be used to study this compound's effect on inflammatory signaling in a system that mimics the gut lining. mdpi.com

These advanced in vitro models would provide more predictive data on the potential in vivo effects of this compound and help to elucidate its mechanism of action in a more human-relevant context before proceeding to more complex and costly animal studies.

Table 3: Application of Advanced In Vitro Models for this compound Research

In Vitro ModelResearch QuestionPotential Insights
3D Tumor Spheroids Does this compound inhibit tumor growth and invasion?Efficacy in a more realistic tumor microenvironment
Organ-on-a-Chip How does this compound affect specific organ functions or toxicities?Data on organ-specific effects and potential side effects
Co-culture Systems How does this compound modulate interactions between different cell types (e.g., cancer and immune cells)?Understanding of its effects on the tumor microenvironment or inflammatory responses

Investigation of Environmental and Genetic Factors Influencing this compound Production in Plants

The yield of secondary metabolites like this compound from natural plant sources can be highly variable, influenced by a combination of genetic and environmental factors. nih.govnih.gov A comprehensive understanding of these factors is crucial for optimizing the production of this compound for research and potential commercial purposes.

Future research should focus on identifying the biosynthetic pathway of this compound in Croton urucurana. nih.gov This would involve identifying and characterizing the genes that code for the enzymes responsible for its synthesis, likely including terpene synthases and cytochrome P450 monooxygenases, which are known to be involved in the biosynthesis of other diterpenoids in the Euphorbiaceae family. nih.govnih.govresearchgate.net The identification of these genes could be facilitated by genomic and transcriptomic analysis of the plant.

Once the biosynthetic pathway is understood, studies can be designed to investigate how environmental stressors such as light intensity, temperature, water availability, and nutrient levels affect the expression of these genes and the subsequent accumulation of this compound. This knowledge could be applied to develop optimized cultivation and harvesting strategies to maximize the yield of the compound. Furthermore, understanding the genetic basis of this compound production could enable metabolic engineering approaches in plants or microorganisms for sustainable and scalable production.

Table 4: Research Plan for this compound Production in Plants

Research AreaKey ObjectivesMethodologiesExpected Impact
Biosynthetic Pathway Elucidation Identify and characterize the genes and enzymes involved in this compound synthesis.Genome sequencing, transcriptomics, heterologous expression of candidate genes.Enables metabolic engineering for enhanced production.
Environmental Factors Determine the optimal environmental conditions for this compound production.Controlled environment studies varying light, temperature, and nutrients.Development of optimized cultivation protocols.
Genetic Factors Identify genetic variations associated with high this compound yield.Comparative genomics of different Croton populations.Marker-assisted selection for high-yielding plant varieties.

Conclusion and Significance of Sonderianin Research

Synthesis of Key Research Findings on Sonderianin

Research has primarily focused on characterizing the pharmacological effects of this compound, often using model organisms like zebrafish (Danio rerio). Key findings indicate that this compound exhibits a dual pharmacological profile:

Anxiolytic Effects: Studies have demonstrated that this compound possesses anxiolytic properties. This effect appears to be mediated through the serotonergic (5-HT) system in zebrafish. Furthermore, specific serotonin (B10506) receptor subtypes, namely 5-HTR1 and 5-HTR2A/2C, have been implicated in the compound's observed low anticonvulsant effect tandfonline.comnih.govresearchgate.net.

Anti-acetylcholinesterase (AChE) Activity: this compound has been identified as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation tandfonline.comnih.govresearchgate.netingentaconnect.com. This inhibitory action suggests potential roles in modulating cholinergic pathways.

Safety and Activity Profile: In experimental zebrafish models, this compound was not found to be toxic. However, it was observed to reduce locomotor activity, a finding that warrants further investigation into its central nervous system (CNS) effects tandfonline.comnih.govresearchgate.net.

Table 1: Summary of Key Research Findings on this compound

Property/ActivityContext/Model OrganismDetailsCitation(s)
Chemical Class Clerodine-type diterpene tandfonline.comnih.gov
Isolation Sources Croton blanchetianus (stem bark), Croton sonderianus (heartwood) tandfonline.comresearchgate.netpeerj.com
Anxiolytic Effect ZebrafishDemonstrates anxiolytic properties, mediated by serotonergic (5-HT) system. tandfonline.comnih.govresearchgate.net
Receptor Involvement (Anticonvulsant) Zebrafish5-HTR1 and 5-HTR2A/2C receptors implicated in low anticonvulsant effect. tandfonline.comnih.govresearchgate.net
Anti-acetylcholinesterase (AChE) Activity Inhibitory action. tandfonline.comnih.govresearchgate.netingentaconnect.com
Toxicity ZebrafishNot considered toxic. tandfonline.comnih.govresearchgate.net
Locomotor Activity ZebrafishReduced locomotor activity observed. tandfonline.comnih.govresearchgate.net

Identification of Remaining Knowledge Gaps and Future Academic Imperatives

Despite the promising initial findings, several knowledge gaps remain regarding this compound, necessitating further academic exploration:

Mechanistic Elucidation: While anxiolytic effects and AChE inhibition have been identified, the precise molecular targets and detailed mechanisms of action, particularly in mammalian systems, require comprehensive investigation. Understanding how this compound interacts with specific receptors and enzymes at a molecular level is crucial for its potential therapeutic development.

Structure-Activity Relationships (SAR): Detailed SAR studies specifically for this compound are needed to understand how modifications to its chemical structure might influence its biological activities, potency, and selectivity. This is fundamental for optimizing its pharmacological profile.

In Vivo Efficacy and Safety in Mammalian Models: The current research is largely based on zebrafish models. Future studies must extend to mammalian models to assess efficacy in more complex biological systems and to thoroughly evaluate its safety profile, including potential long-term effects and pharmacokinetic properties.

Exploration of Other Bioactivities: Given that Croton species are known for a wide range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, further research could explore whether this compound or its derivatives possess similar or novel activities.

Synthesis and Scalability: Investigating efficient synthetic routes for this compound would be essential for large-scale production, should its therapeutic potential be confirmed, and for generating analogues for SAR studies.

Broader Implications of this compound Research for Chemical Biology and Phytochemistry

The ongoing research into this compound carries significant implications for both phytochemistry and chemical biology:

Phytochemistry: this compound contributes to the growing understanding of the chemical diversity within the Croton genus, a family renowned for its rich repository of bioactive natural products. Its isolation and characterization underscore the importance of ethnobotanical knowledge and plant-based bioprospecting in discovering novel chemical scaffolds with potential pharmacological value. The study of diterpenes like this compound expands the known chemical space derived from botanical sources, offering new leads for drug discovery.

Chemical Biology: From a chemical biology perspective, this compound serves as a valuable chemical probe. Its identified activities, particularly its interaction with the serotonergic system and its acetylcholinesterase inhibitory action, provide opportunities to study these neurological pathways in greater detail. Natural products like this compound can offer unique chemical structures that may interact with biological targets in ways distinct from synthetic compounds, potentially leading to new therapeutic strategies for neurological disorders such as anxiety and cognitive impairments. The research also highlights the continuous role of natural products in inspiring the design of new synthetic molecules with improved pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Sonderianin in laboratory settings?

  • Methodological Answer : Synthesis protocols should follow rigorous documentation standards, including reaction conditions (temperature, catalysts, solvents), purification steps (e.g., column chromatography), and characterization data (NMR, HPLC, mass spectrometry). Experimental sections must cite prior literature for known intermediates and provide full spectral data for novel compounds to ensure reproducibility . For multi-step syntheses, critical intermediates should be validated against published spectra or synthetic pathways.

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine orthogonal methods such as:

  • NMR spectroscopy (1H, 13C, 2D experiments like COSY and HSQC) for structural elucidation.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • HPLC/UPLC with UV/Vis or MS detection for purity assessment (>95% purity is typical for pharmacological studies).
    Cross-reference data with published spectra and report deviations exceeding ±0.1 ppm (NMR) or ±5 ppm (HRMS) .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define assay parameters:

  • Population : Cell lines or enzyme targets relevant to this compound’s hypothesized mechanism.
  • Intervention : Dose-response curves (e.g., IC50/EC50) with appropriate controls (vehicle, positive/negative controls).
  • Comparison : Benchmark against known inhibitors/activators.
  • Outcome : Quantify activity via fluorescence, absorbance, or luminescence readouts. Validate assays using Z’-factor scores (>0.5 indicates robustness) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound?

  • Methodological Answer : Conduct a systematic review to identify conflicting data, then apply:

  • Contradiction analysis : Compare experimental conditions (e.g., cell lines, assay endpoints, this compound batches) across studies .
  • Dose-response reevaluation : Test conflicting hypotheses using unified protocols.
  • Counterargument addressing : Use molecular docking or knock-out models to validate target specificity, as non-selective binding may explain discrepancies .

Q. What strategies optimize this compound’s synthesis yield under varying experimental conditions?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example:

  • Response Surface Methodology (RSM) models interactions between variables.
  • Taguchi arrays reduce experimental runs while maximizing data output.
    Validate optimized conditions with three independent replicates and report confidence intervals for yield improvements .

Q. What interdisciplinary approaches integrate computational modeling with experimental data for this compound’s mechanism of action?

  • Methodological Answer : Combine:

  • Molecular Dynamics (MD) simulations to predict binding affinities and conformational changes.
  • In vitro validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Machine learning : Train models on structure-activity relationship (SAR) data to prioritize analogs for synthesis. Ensure computational parameters (force fields, solvation models) align with experimental conditions .

Q. How can meta-analyses address variability in this compound’s reported therapeutic efficacy across studies?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews:

  • Effect size calculation : Use standardized mean differences (SMDs) to pool data from heterogeneous studies.
  • Subgroup analysis : Stratify by study quality (e.g., blinding, sample size) or biological models.
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s test. Meta-regression identifies covariates (e.g., dosage, administration route) influencing efficacy .

Methodological Best Practices

Q. What are the best practices for documenting this compound research to ensure reproducibility?

  • Guidance :

  • Data transparency : Provide raw spectra, chromatograms, and statistical scripts in supplementary materials.
  • Protocol granularity : Specify equipment models (e.g., Bruker 600 MHz NMR), software versions, and batch numbers for reagents.
  • Structured reporting : Use templates like the ARRIVE guidelines for in vivo studies or MIAME for microarray data .

Q. How should researchers validate this compound’s stability under physiological conditions?

  • Methodological Answer : Perform:

  • Forced degradation studies : Expose this compound to acidic, basic, oxidative, and thermal stress. Monitor degradation products via LC-MS.
  • Pharmacokinetic profiling : Assess plasma stability in species-specific serum (e.g., human, murine) over 24 hours.
  • Microsomal assays : Use liver microsomes to evaluate metabolic stability and identify major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.